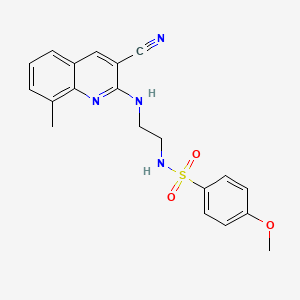

N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methoxybenzenesulfonamide

Description

N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a quinoline core substituted with a cyano group at position 3 and a methyl group at position 6.

Properties

CAS No. |

606105-24-2 |

|---|---|

Molecular Formula |

C20H20N4O3S |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

N-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C20H20N4O3S/c1-14-4-3-5-15-12-16(13-21)20(24-19(14)15)22-10-11-23-28(25,26)18-8-6-17(27-2)7-9-18/h3-9,12,23H,10-11H2,1-2H3,(H,22,24) |

InChI Key |

GJXBEAANQYQUBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)NCCNS(=O)(=O)C3=CC=C(C=C3)OC)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The cyano group is introduced via a nucleophilic substitution reaction, and the sulfonamide group is added through a reaction with sulfonyl chloride. Industrial production methods may involve optimizing these steps for higher yields and purity.

Chemical Reactions Analysis

N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methoxybenzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

-

Antimicrobial Properties

- The compound has demonstrated potential as an antimicrobial agent. Research indicates that quinoline derivatives can inhibit the growth of various bacterial strains, including multidrug-resistant pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .

-

Neuroprotective Effects

- Studies have explored the neuroprotective properties of related compounds, particularly their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. The structure of this compound suggests potential interactions with NMDA receptors, which are critical in neurodegenerative diseases .

Data Table: Summary of Research Findings

Case Studies

- Anticancer Research

- Antimicrobial Activity

- Neuroprotection in Animal Models

Mechanism of Action

The mechanism of action of N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. These interactions can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related sulfonamide derivatives, focusing on synthesis, structural features, and biological activity.

Structural Analogues with Sulfonamide Moieties

- Structure: (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide.

- Key Differences: Styryl group at quinolin-7-yl instead of ethylamino linker. Chloro and hydroxy substituents on the quinoline core vs. cyano and methyl groups in the target compound.

- Relevance: The styryl group enhances planarity for intercalation, while the chloro and hydroxy groups may influence solubility and metal chelation. The target compound’s cyano group could improve metabolic stability compared to the labile hydroxy group in IIIa .

- Structure: N-(2-(4-Benzylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide.

- Key Differences: Benzylpiperazine substituent vs. quinoline-ethylamino group. Lacks aromatic heterocyclic core.

- Activity: Exhibits acetylcholinesterase inhibition (IC₅₀ ~2.5 µM) and anti-amyloid aggregation. The target compound’s quinoline moiety may offer superior binding to hydrophobic enzyme pockets compared to the flexible piperazine group .

- Structure: N-[2-[N-(4-Chlorocinnamyl)-N-methylamino-methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide.

- Key Differences: Chlorocinnamyl and methylamino groups vs. quinoline-ethylamino linker. Hydroxyethyl group enhances solubility but reduces blood-brain barrier penetration.

- Activity: A CaMKII inhibitor. The target compound’s cyano group may confer higher selectivity for kinase targets due to its electron-withdrawing nature .

Crystallographic and Conformational Insights

- highlights the role of substituent orientation in sulfonamide derivatives. The target compound’s 8-methyl group may induce steric hindrance, altering ring inclination (cf. 65° benzene-indazole tilt in ) and hydrogen-bonding patterns. This could impact crystal packing and solubility .

Biological Activity

N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of approximately 396.5 g/mol . The structure includes a quinoline moiety, which is known for various biological activities, including antimicrobial and anticancer effects.

Antiviral Activity

Research has shown that derivatives of quinoline, particularly those that increase intracellular levels of antiviral proteins like APOBEC3G (A3G), can effectively inhibit viral replication. For instance, related compounds have demonstrated activity against hepatitis B virus (HBV) by enhancing the expression of A3G, which restricts HBV replication . Although direct studies on this compound are sparse, its structural similarities to effective antiviral agents suggest potential efficacy against viral infections.

Anticancer Activity

Quinoline derivatives are also recognized for their anticancer properties. Compounds similar to this compound have been reported to exhibit antiproliferative effects against various cancer cell lines by inhibiting tubulin polymerization . This mechanism disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

- Antiviral Screening : In studies involving related compounds, antiviral activity was assessed using HepG2.2.15 cells (a model for HBV infection). The compounds were tested for their ability to reduce intracellular HBV DNA levels, indicating their potential as therapeutic agents against HBV .

- Anticancer Efficacy : A series of methoxybenzoyl derivatives were evaluated for their anticancer properties. The results indicated enhanced potency against melanoma and prostate cancer cells when compared to earlier compounds, suggesting that structural modifications can significantly impact biological activity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.